Otenzepad
CAS No.: 121029-35-4
Cat. No.: VC0538308
Molecular Formula: C24H31N5O2
Molecular Weight: 421.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121029-35-4 |
|---|---|
| Molecular Formula | C24H31N5O2 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
| Standard InChI | InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) |
| Standard InChI Key | UBRKDAVQCKZSPO-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
| Canonical SMILES | CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties
Molecular Structure and Stereochemistry
Otenzepad’s molecular formula is , with a molar mass of 421.545 g/mol . The compound exhibits stereoisomerism, with the (+)-enantiomer showing 8-fold greater M2 affinity than the (-)-enantiomer . This enantiomeric disparity underscores the role of three-dimensional conformation in receptor interaction.
Table 1: Pharmacokinetic Profile of Otenzepad
| Parameter | Value |
|---|---|
| Bioavailability (oral) | 45% |
| Elimination Half-life | 2.5 hours |
| Time to Peak (t~max~) | 2.5 hours |
| Mean Residence Time | 12.5 hours |
Data derived from a double-blind study involving 48 healthy males receiving single oral doses (120–480 mg) .
Receptor Binding Affinity
Otenzepad’s selectivity for M2 receptors is evident from its dissociation constants ():
Table 2: Muscarinic Receptor Binding Affinities
| Receptor Subtype | (nM) |
|---|---|
| M1 | 537–1300 |
| M2 | 81–186 |
| M3 | 838–2089 |
| M4 | 407–1800 |
| M5 | 2800 |
The M2/M3 selectivity ratio of 36:1 highlights its cardioselectivity, minimizing off-target effects on glandular and smooth muscle M3 receptors .
Mechanism of Action and Cardiac Effects
Antagonism of Parasympathetic Signaling
By blocking M2 receptors on cardiac cells, otenzepad inhibits acetylcholine-mediated activation of G~i~ proteins, thereby reducing potassium efflux () and slowing repolarization . This mechanism increases sinoatrial node firing rate and atrioventricular conduction velocity, counteracting bradycardia.
Dose-Dependent Hemodynamic Effects
In a randomized trial, single oral doses of 240 mg and 480 mg elevated heart rate by 15 and 21 beats/minute, respectively, while the higher dose increased diastolic blood pressure by 8 mmHg . These effects peaked at 2.5 hours post-administration, aligning with its pharmacokinetic profile.
Clinical Trials and Discontinuation
Phase III Outcomes
Despite robust Phase II data showing efficacy in sinus bradycardia and sick sinus syndrome, Phase III trials revealed inconsistent therapeutic margins and dose-limiting side effects, including tachycardia and hypertension . Boehringer Ingelheim discontinued development in the early 2000s, though specific trial data remain unpublished.
Preclinical Insights into Autoimmune Cardiomyopathy
A pivotal rabbit study demonstrated otenzepad’s protective role in M2-peptide-induced cardiomyopathy. Over 12 months, treated animals exhibited preserved ventricular structure and minimal myocardial inflammation compared to untreated controls . This suggests potential repurposing for autoimmune cardiac conditions, though no subsequent human studies have been initiated.
Future Directions and Unanswered Questions
Beyond Bradycardia: Autoimmune Applications
The rabbit model findings imply that M2 antagonism could mitigate antibody-mediated myocardial injury, a mechanism relevant in dilated cardiomyopathy and Chagas disease . Further research is needed to explore this in human populations.
Enantiomer-Specific Formulations
Given the (+)-enantiomer’s superior potency, enantiopure formulations might enhance efficacy while reducing required doses, potentially reviving clinical interest .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume